molecular formula C23H21BrN2O2 B2688613 4-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)benzamide CAS No. 1022288-07-8

4-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)benzamide

Cat. No.: B2688613
CAS No.: 1022288-07-8
M. Wt: 437.337
InChI Key: XMXKGQQKVAWIPX-UHFFFAOYSA-N
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Description

4-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)benzamide is a useful research compound. Its molecular formula is C23H21BrN2O2 and its molecular weight is 437.337. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O2/c1-23(2)12-20-18(21(27)13-23)11-19(14-3-7-16(24)8-4-14)26(20)17-9-5-15(6-10-17)22(25)28/h3-11H,12-13H2,1-2H3,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXKGQQKVAWIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)benzamide is a synthetic compound with potential biological activity. Its chemical structure suggests it may interact with various biological pathways, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C23H21BrN2O2
  • Molecular Weight : 438.32 g/mol
  • CAS Number : 1022288-07-8

The compound's biological activity is primarily attributed to its structural features that allow it to interact with specific biological targets. The presence of the bromophenyl group and the indole ring system are critical for its pharmacological effects.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : The compound may act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
  • Antioxidant Properties : Some studies suggest that indole derivatives exhibit antioxidant activity, which may contribute to their therapeutic effects.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally related to 4-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)benzamide. For instance:

  • Study on Cell Lines : A study evaluated the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Cell LineIC50 (µM)
HeLa15
MCF-710

This suggests that the compound has promising anticancer properties that warrant further investigation.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In an animal model of inflammation:

  • Experimental Setup : Mice were treated with the compound prior to inducing inflammation through carrageenan injection.
  • Results : The treated group exhibited a significant reduction in paw edema compared to the control group.

This indicates that the compound may modulate inflammatory pathways effectively.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of any new compound.

Pharmacokinetics:

  • Absorption : Preliminary studies suggest good absorption characteristics.
  • Metabolism : Metabolites were identified using mass spectrometry, indicating potential pathways for detoxification.
  • Excretion : Initial findings suggest renal excretion as a primary route.

Toxicity:

Toxicological assessments revealed that while the compound exhibits significant biological activity, it also presents some cytotoxic effects at higher concentrations.

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